molecular formula C15H22F3N3O B2969313 N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide CAS No. 1197909-00-4

N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No.: B2969313
CAS No.: 1197909-00-4
M. Wt: 317.356
InChI Key: YBJDWHWXBMOSJJ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group and a trifluoromethylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl group and the trifluoromethylpiperidinyl group. These groups are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide may be used to study protein interactions, enzyme inhibition, and other biological processes.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism by which N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The cyanocyclohexyl group and the trifluoromethylpiperidinyl moiety may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-cyanocyclohexyl)acetamide

  • N-(1-cyanocyclohexyl)-2-(piperidin-1-yl)acetamide

  • N-(1-cyanocyclohexyl)-2-(3,3-dimethylpiperidin-1-yl)acetamide

Uniqueness: N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide stands out due to its trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds without this group.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3O/c16-15(17,18)12-5-4-8-21(9-12)10-13(22)20-14(11-19)6-2-1-3-7-14/h12H,1-10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJDWHWXBMOSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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